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Compound of Interest

Compound Name: Glyoxime

Cat. No.: B048743

Visualization: Computational Workflow

The following diagram illustrates the logical workflow of a typical computational investigation of
a glyoxime metal complex.
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Computational workflow for theoretical studies.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b048743?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural and Electronic Properties of Ni(dmg)2

DFT calculations provide high-fidelity predictions of the geometric and electronic structure of
complexes like Ni(dmg)z. The data summarized below is derived from computational studies
and serves as a benchmark for understanding this class of molecules.[1][2][3]

Data Presentation

Table 1: Selected Optimized Geometric Parameters for Ni(dmg)=.

Parameter Bond Calculated Value
Bond Length Ni-N 1.87 A
N-O 1.36 A
C-N 1.30 A
c-C 1.48 A
Bond Angle N-Ni-N (bite) 81.5°
N-Ni-N (trans) 98.5°
Ni-N-C 115.0°
| | O-N-C | 120.5° |

Table 2: Frontier Molecular Orbital (FMO) Properties of Ni(dmg)2.

Orbital Energy (eV) Contribution

Primarily Ni d-orbitals,
HOMO -5.78 with contribution from
ligand p-orbitals

Primarily ligand 1t* orbitals,
LUMO -2.15 with contribution from Ni d-

orbitals
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| HOMO-LUMO Gap | 3.63 | - |

Table 3: Calculated Electronic Transitions (TD-DFT) for Ni(dmg)-.

. Excitation Energy Oscillator Strength .
Transition Assignment

(nm) ()

Metal-to-Ligand

So - S1 385 0.095 Charge Transfer
(MLCT)
So - S2 352 0.078 MLCT / d-d transition

| So - S3|320 | 0.150 | Ligand-to-Metal Charge Transfer (LMCT) / Intra-ligand (IL) |

Table 4: Natural Bond Orbital (NBO) Analysis for Ni(dmg)-.

Atom Natural Atomic Charge (e)
Ni +0.25

N (coordinating) -0.60

O -0.65

| C (imine) | +0.30 |

Applications and Mechanistic Insights

Theoretical studies are crucial for elucidating the mechanisms behind the catalytic and
biological activities of glyoxime metal complexes.

Catalysis: Hydrogen Evolution

Cobalt-glyoxime complexes, often called "cobaloximes," are celebrated molecular catalysts for
the reduction of protons to produce hydrogen (Hz). DFT studies have been instrumental in
mapping out the catalytic cycle. The process generally involves the reduction of the Co(ll)
center to a highly reactive Co(l) species, which then reacts with a proton source to form a
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Co(lll)-hydride intermediate. Subsequent reaction of this intermediate leads to the release of
Ha2.

The following diagram illustrates the key steps in the catalytic hydrogen evolution reaction
mediated by a cobaloxime complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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